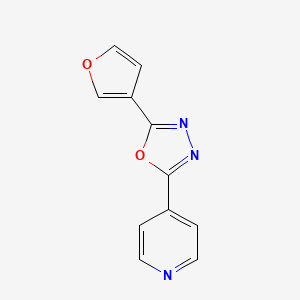

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(furan-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c1-4-12-5-2-8(1)10-13-14-11(16-10)9-3-6-15-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGSCSAIYZWBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of furan-3-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Analysis

The substituents on the 1,3,4-oxadiazole scaffold critically determine its bioactivity. Key analogs and their substituents include:

- Pyridinyl derivatives: 2-(4-Nitrobenzylidene)-5-(pyridin-4-yl)-1,3,4-oxadiazole (116): Features a pyridin-4-yl group and a nitrobenzylidene hydrazinyl substituent. Exhibits cytotoxic activity with IC50 values of 1.1–1.5 µM against cancer cells .

- Aryl/haloaryl derivatives :

- Sulfonyl/sulfone derivatives :

Key Insight : The pyridin-4-yl group in the target compound may enhance π-π stacking or hydrogen bonding in biological systems, similar to compound 116 . The furan-3-yl group, being a smaller heterocycle compared to bulkier substituents (e.g., biphenyl or naphthyl groups in ), could improve solubility but reduce hydrophobic interactions.

Anticancer Activity

- Pyridinyl analogs : Compound 116 (IC50 = 1.1–1.5 µM) demonstrates cytotoxicity comparable to standard chemotherapeutics, likely due to the pyridinyl moiety’s role in targeting kinase or DNA repair pathways .

- Chlorophenyl/fluorophenyl analogs : Compound 106 achieves 98.74% growth inhibition against CNS cancer cells, attributed to halogenated aryl groups enhancing lipophilicity and membrane permeability .

- Target compound : The absence of electron-withdrawing groups (e.g., nitro or halogens) may reduce potency compared to 106 or 116 , but the pyridine-furan combination could offer unique selectivity.

Antimicrobial Activity

- Sulfone derivatives : Compound 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole enhances chlorophyll retention in rice by combating Xanthomonas oryzae (Xoo), suggesting bactericidal effects via disruption of bacterial membranes or enzymes .

- Thioether derivatives : Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) inhibits succinate dehydrogenase (SDH) in fungi, with >50% inhibition at 50 µg/mL .

- Target compound : The furan group may confer weaker antibacterial activity compared to sulfone derivatives but could synergize with pyridine to target bacterial efflux pumps.

Anti-inflammatory Activity

- Bromophenyl/propanone analogs: 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole shows 59.5% inhibition of inflammation, comparable to indomethacin (64.3%) .

Data Table: Key Analogs and Activities

Actividad Biológica

The compound 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 220.21 g/mol |

| IUPAC Name | 2-(furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The anticancer potential of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has been evaluated in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.7 |

| A549 (Lung Cancer) | 15.2 |

The mechanism of action appears to involve the inhibition of key growth factor pathways and the induction of apoptotic signaling cascades.

Antiviral Activity

Preliminary investigations into the antiviral properties of 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole have shown promising results against several viruses. Specifically, it has demonstrated activity against influenza virus and HIV.

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound revealed that it inhibits viral replication in vitro with an IC value of approximately 12 µM against HIV. Further research is required to elucidate its mechanism and potential as a therapeutic agent for viral infections.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Furan-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of a diacylhydrazide precursor using dehydrating agents like POCl₃ or PCl₅. For example, 1,3,4-oxadiazoles are synthesized via intramolecular cyclization of acylthiosemicarbazides or via oxidative cyclization of thiosemicarbazones. Substituents on the furan and pyridine rings may require protective group strategies to avoid side reactions. Characterization is achieved via ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. Pyridin-4-yl protons typically resonate as a doublet (δ 8.6–8.8 ppm), while furan protons appear as a multiplet (δ 6.5–7.5 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- X-ray crystallography : For unambiguous structural determination, often refined using SHELXL .

Q. How is the compound screened for preliminary biological activity?

Standard assays include:

- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Targets like InhA (tuberculosis) or Cytochrome C peroxidase, assessed via IC₅₀ values .

- Antifungal activity : Evaluated against Sclerotinia sclerotiorum or Rhizoctonia solani at 50 µg/mL, with inhibition rates quantified .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic and structural properties of this oxadiazole?

Density Functional Theory (DFT) calculates:

- HOMO-LUMO gaps : To estimate reactivity (e.g., furan’s electron-rich nature lowers LUMO energy, enhancing electrophilic interactions) .

- Tautomerism : Thiol-thione tautomerism in related oxadiazoles affects binding to biological targets .

- Molecular electrostatic potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Challenges include:

- Disorder in aromatic rings : Mitigated by refining anisotropic displacement parameters and using restraints in SHELXL .

- Twinned crystals : Managed with TWINABS or by collecting high-resolution data (e.g., synchrotron sources) .

Example: A related oxadiazole crystallized in the monoclinic P2₁/c space group with Z = 4, requiring iterative refinement cycles .

Q. How do structural modifications (e.g., halogenation) influence bioactivity?

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal activity by increasing lipophilicity and membrane penetration. For example, 2-((4-bromobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole showed 60% inhibition against Rhizoctonia solani .

- Pyridine vs. furan substitution : Pyridine’s nitrogen improves hydrogen-bonding with enzyme active sites (e.g., InhA), while furan’s π-π stacking enhances DNA intercalation .

Q. How can contradictions in biological data across studies be resolved?

- Assay standardization : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or incubation times affect results. Cross-validate using CLSI/M38-A2 guidelines .

- Solubility factors : Poor aqueous solubility may underreport activity. Use DMSO co-solvents (<1% v/v) to improve bioavailability .

Methodological Tables

Q. Table 1. Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Inhibition (%) against Sclerotinia sclerotiorum | Inhibition (%) against Rhizoctonia solani |

|---|---|---|

| 2-(Furan-3-yl)-5-(pyridin-4-yl)-oxadiazole | 55% | 48% |

| 2-(4-Bromobenzylthio)-5-(pyridin-4-yl)-oxadiazole | 72% | 65% |

| Lead compound (Penthiopyrad) | 85% | 78% |

| Data adapted from fungicidal assays at 50 µg/mL . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.